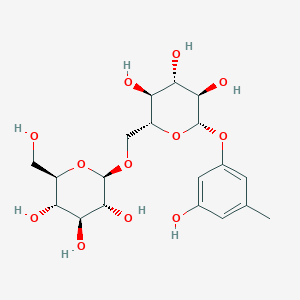

间苯二酚-芸香糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

金丝桃苷具有广泛的科学研究应用,包括:

化学: 它被用作各种化学分析和研究中的参考化合物。

生物学: 该化合物已被研究其对细胞过程的影响,包括细胞凋亡和自噬.

生化分析

Biochemical Properties

Orcinol gentiobioside plays a vital role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme c-Jun N-terminal Kinase 1 (JNK1), where orcinol gentiobioside exhibits a strong affinity, leading to the modulation of osteoclastic bone resorption . Additionally, orcinol gentiobioside interacts with the Nrf2/Keap1 signaling pathway, enhancing the phosphorylation of mTOR and p70S6K, which subsequently suppresses autophagy . These interactions highlight the compound’s role in regulating oxidative stress and autophagy in osteoclasts.

Cellular Effects

Orcinol gentiobioside exerts significant effects on various cell types and cellular processes. In osteoclasts, it inhibits the formation and bone resorption activities, thereby attenuating bone loss . The compound also influences cell signaling pathways, such as the Nrf2/Keap1 and mTOR pathways, which play crucial roles in oxidative stress and autophagy regulation . Furthermore, orcinol gentiobioside has been shown to protect pancreatic beta cells against oxidative stress-induced apoptosis, highlighting its potential in managing diabetes-related cellular dysfunction .

Molecular Mechanism

The molecular mechanism of orcinol gentiobioside involves several key processes. The compound binds to JNK1, promoting apoptosis and inhibiting autophagy in osteoclasts . This interaction is crucial for its anti-osteoporotic effects. Additionally, orcinol gentiobioside activates the Nrf2/Keap1 signaling pathway, leading to enhanced phosphorylation of mTOR and p70S6K, which suppresses autophagy . These molecular interactions underscore the compound’s ability to modulate cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of orcinol gentiobioside have been observed to change over time. The compound exhibits stability under specific storage conditions, such as -80°C to -20°C . Long-term studies have shown that orcinol gentiobioside maintains its biological activity, including its ability to inhibit osteoclastogenesis and promote apoptosis in osteoclasts . These findings suggest that the compound’s effects are sustained over extended periods, making it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of orcinol gentiobioside vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits osteoclast formation and bone resorption without causing significant adverse effects . At higher doses, orcinol gentiobioside may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic use . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

Orcinol gentiobioside is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound influences the metabolic flux and levels of metabolites, particularly in pathways related to oxidative stress and autophagy . By modulating these pathways, orcinol gentiobioside exerts its protective effects on cells and tissues, contributing to its therapeutic potential.

Transport and Distribution

Within cells and tissues, orcinol gentiobioside is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of orcinol gentiobioside is essential for optimizing its therapeutic applications.

Subcellular Localization

Orcinol gentiobioside exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and the subsequent modulation of cellular processes.

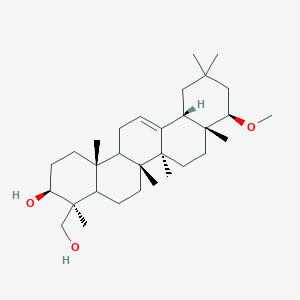

准备方法

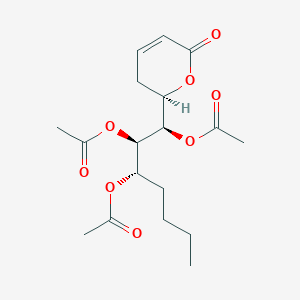

合成路线和反应条件: 金丝桃苷主要通过从天然来源提取获得,特别是从Curculigo breviscapa的根茎块茎中提取 . 提取过程涉及使用吡啶、甲醇和乙醇等溶剂进行溶剂萃取 . 然后纯化该化合物,以达到99.86%的高纯度水平 .

工业生产方法: 尽管关于大规模工业生产方法的信息有限,但研究环境中使用的提取和纯化过程可以扩展到工业应用。 使用DMSO(二甲基亚砜)等溶剂是为各种应用制备金丝桃苷溶液的常用方法 .

化学反应分析

反应类型: 金丝桃苷会经历几种类型的化学反应,包括:

氧化: 该反应可以改变化合物中存在的羟基。

还原: 该化合物可以被还原以改变其官能团。

取代: 可以将各种取代基引入金丝桃苷的芳香环中。

常用试剂和条件:

氧化: 可以使用过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄) 等常见的氧化剂。

还原: 通常使用硼氢化钠 (NaBH₄) 等还原剂。

取代: 可以在受控条件下使用卤素(例如溴、氯)等试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。例如,氧化会导致醌的形成,而还原会导致醇衍生物的形成。

作用机制

金丝桃苷通过多个分子靶点和途径发挥作用:

JNK1 信号通路: 该化合物通过 JNK1 信号通路促进破骨细胞的凋亡并抑制自噬.

NF-κB/Nrf2 通路: 金丝桃苷通过调节 NF-κB 和 Nrf2 通路来调节破骨细胞中的氧化应激和骨吸收.

相似化合物的比较

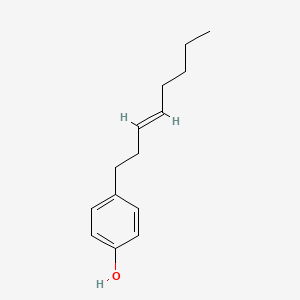

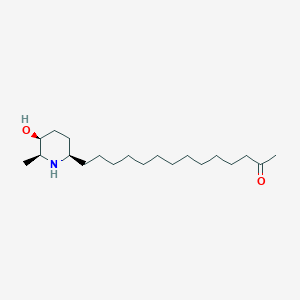

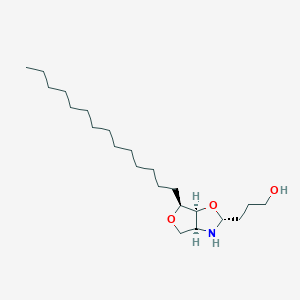

金丝桃苷因其特定的生物活性和分子靶点而独一无二。类似的化合物包括:

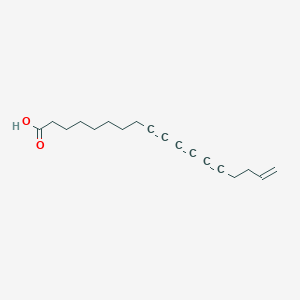

曲古力苷: 另一种从Curculigo orchioides中提取的具有类似抗氧化特性的化合物。

腰果酸: 一种具有抗炎和抗氧化活性的化合物,但具有不同的分子靶点。

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-hydroxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7-2-8(21)4-9(3-7)29-19-17(27)15(25)13(23)11(31-19)6-28-18-16(26)14(24)12(22)10(5-20)30-18/h2-4,10-27H,5-6H2,1H3/t10-,11-,12-,13-,14+,15+,16-,17-,18-,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNBJLXZMBECP-SKYGPZSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)

![(E)-N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B1250093.png)

![(6E)-3-[(E)-2-acetamidoethenyl]sulfinyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250097.png)

![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-hydroxypropanoic acid](/img/structure/B1250101.png)

![(4aR,6S,7R,7aS)-7-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]sulfamoyl]acetyl]amino]-6-[(2S,3S)-2-amino-3-phenylbutanoyl]oxy-4-carbamoyl-2-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1250103.png)